

Application Notes and Protocols for Hsd17B13 Inhibition in Mouse Models of NAFLD

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hsd17B13-IN-66

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Introduction

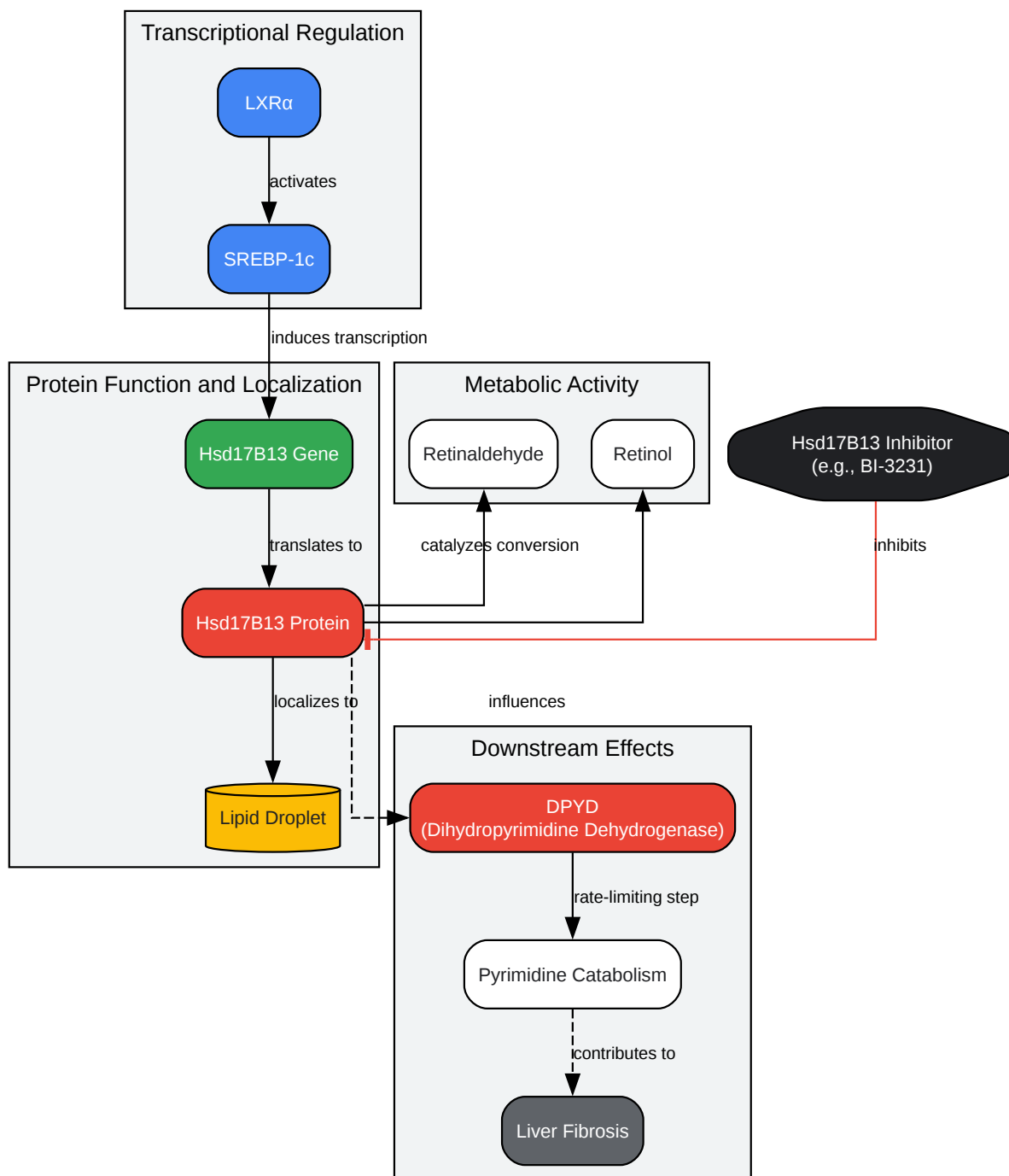
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a liver-specific, lipid droplet-associated protein implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of NAFLD to non-alcoholic steatohepatitis (NASH) and fibrosis.^[1] This has made Hsd17B13 an attractive therapeutic target for the treatment of NAFLD and other chronic liver diseases. These application notes provide detailed protocols for utilizing Hsd17B13 inhibitors in in vivo mouse models of NAFLD. As specific data for "Hsd17B13-IN-66" is not publicly available, this document provides protocols and dosage information for other known Hsd17B13 inhibitors, such as BI-3231 and antisense oligonucleotides (ASOs), which can serve as a guide for proof-of-concept studies.

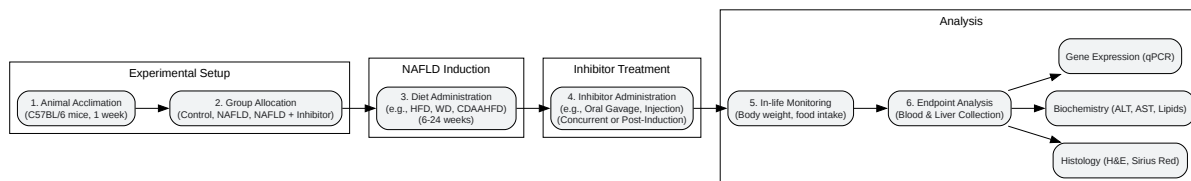
Mechanism of Action of Hsd17B13

Hsd17B13 is understood to function as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.^{[2][3]} Its expression in hepatocytes is upregulated by the Liver X receptor- α (LXR α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.^{[1][4][5][6]} Inhibition of Hsd17B13 is thought to exert its protective effects against liver fibrosis by modulating pyrimidine catabolism. Specifically, loss of Hsd17B13 function leads to a decrease in the activity of dihydropyrimidine dehydrogenase

(DPYD), the rate-limiting enzyme in pyrimidine breakdown.^{[7][8][9]} This mechanism is believed to contribute to the observed hepatoprotective effects.

Signaling Pathway of Hsd17B13 in NAFLD





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- To cite this document: BenchChem. [Application Notes and Protocols for Hsd17B13 Inhibition in Mouse Models of NAFLD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363218#hsd17b13-in-66-dosage-for-in-vivo-mouse-models-of-nafld]

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